molecular formula C7H14O2 B14710012 2-Ethyl-4,5-dimethyl-1,3-dioxolane CAS No. 24382-63-6

2-Ethyl-4,5-dimethyl-1,3-dioxolane

Cat. No.: B14710012
CAS No.: 24382-63-6
M. Wt: 130.18 g/mol
InChI Key: HGIAMTIGDFLIBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-4,5-dimethyl-1,3-dioxolane is an organic compound belonging to the class of dioxolanes. Dioxolanes are heterocyclic acetals with a five-membered ring containing two oxygen atoms. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Mechanism of Action

The mechanism by which 2-Ethyl-4,5-dimethyl-1,3-dioxolane exerts its effects involves the formation of stable acetal or ketal structures. These structures protect carbonyl groups from unwanted reactions during synthetic transformations. The compound’s stability is attributed to the presence of two oxygen atoms in the ring, which provide resonance stabilization .

Comparison with Similar Compounds

2-Ethyl-4,5-dimethyl-1,3-dioxolane can be compared with other dioxolanes and dioxanes:

The uniqueness of this compound lies in its specific substituents, which enhance its stability and make it suitable for specialized applications.

Properties

CAS No.

24382-63-6

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

2-ethyl-4,5-dimethyl-1,3-dioxolane

InChI

InChI=1S/C7H14O2/c1-4-7-8-5(2)6(3)9-7/h5-7H,4H2,1-3H3

InChI Key

HGIAMTIGDFLIBZ-UHFFFAOYSA-N

Canonical SMILES

CCC1OC(C(O1)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.